Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 89921-52-8
VCID: VC17440563
InChI: InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

CAS No.: 89921-52-8

Cat. No.: VC17440563

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate - 89921-52-8

Specification

CAS No. 89921-52-8
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Standard InChI InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3
Standard InChI Key GXZWDGVVQCYWMR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2C1OCC2

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate belongs to the class of bicyclo[3.1.0]hexane derivatives, characterized by a six-membered ring system fused with a three-membered cyclopropane ring. The oxygen atom in the 2-position introduces torsional strain, while the ester group at the 6-position provides a reactive site for further functionalization. The compound’s IUPAC name, methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate, reflects this arrangement, with the "oxa" prefix denoting the oxygen atom replacing a carbon in the bicyclic framework.

Table 1: Key Molecular Properties

PropertyValue
CAS No.89921-52-8
Molecular FormulaC7H10O3\text{C}_7\text{H}_{10}\text{O}_3
Molecular Weight142.15 g/mol
IUPAC NameMethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
SMILESCOC(=O)C1C2C(C1)CO2

The strain inherent to the bicyclo[3.1.0] system influences both the compound’s stability and reactivity, as the cyclopropane ring imposes significant angle distortion.

Synthesis Methods and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation strategies, where preorganized precursors undergo ring-closing reactions. A common approach utilizes α-diazoacetates subjected to transition metal catalysis (e.g., ruthenium complexes) to generate the bicyclic core. For example, the reaction of methyl diazoacetate with a suitably functionalized alkene under inert atmospheres at low temperatures (-20°C to 0°C) yields the target compound with moderate to high enantiomeric excess.

Key challenges include minimizing side reactions such as dimerization or over-oxidation. Purification often requires chromatography or recrystallization to isolate the pure bicyclic ester.

Industrial-Scale Manufacturing

Industrial production prioritizes scalability and cost efficiency. Continuous flow synthesis has emerged as a preferred method, enabling precise control over reaction parameters (e.g., temperature, residence time) and reducing waste. In such systems, the diazo compound and catalyst are pumped through a microreactor, where rapid mixing and heat transfer enhance yield. Post-reaction processing may involve distillation to recover solvents and unreacted starting materials, followed by crystallization to isolate the product.

Chemical Reactivity and Functional Transformations

Ester Group Reactivity

The carboxylate moiety at the 6-position undergoes typical ester reactions, including:

  • Hydrolysis: Acid- or base-catalyzed hydrolysis yields the corresponding carboxylic acid or carboxylate salt. For instance, treatment with aqueous NaOH produces 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid, a potential intermediate for further derivatization.

  • Aminolysis: Reaction with primary or secondary amines generates amides, which are valuable in medicinal chemistry for their bioisosteric properties.

Bicyclic Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions. For example:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring, yielding a monocyclic ether derivative.

  • Electrophilic Addition: The compound reacts with halogens (e.g., Br₂) to form dihalogenated adducts, though this pathway is less common due to competing ester hydrolysis.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure makes it a promising scaffold for drug discovery. Its ester group serves as a handle for introducing pharmacophores, while the oxygen atom enhances solubility. Recent studies explore its use in synthesizing protease inhibitors and kinase modulators, though specific biological data remain limited.

Materials Science

In polymer chemistry, methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate acts as a crosslinking agent due to its ability to form covalent networks via ring-opening polymerization. Polymers incorporating this monomer exhibit enhanced thermal stability compared to linear analogs.

Comparative Analysis with Structural Analogues

Methyl 2-Oxobicyclo[3.1.0]hexane-3-carboxylate

This analogue (CAS No. 1784428-94-9) replaces the oxygen atom with a ketone group, altering its electronic properties. The ketone enhances electrophilicity, enabling conjugate additions that are less feasible in the oxabicyclo derivative.

Table 2: Comparison of Bicyclic Esters

PropertyMethyl 2-Oxabicyclo[3.1.0]hexane-6-carboxylateMethyl 2-Oxobicyclo[3.1.0]hexane-3-carboxylate
Molecular FormulaC7H10O3\text{C}_7\text{H}_{10}\text{O}_3C8H10O3\text{C}_8\text{H}_{10}\text{O}_3
Functional GroupEster, EtherEster, Ketone
Key ReactivityEster hydrolysis, Ring-openingKetone reduction, Michael addition

Future Research Directions

Biological Activity Profiling

Despite its synthetic utility, the compound’s pharmacological potential remains underexplored. Priority areas include:

  • Antimicrobial Screening: Testing against Gram-positive and Gram-negative bacteria.

  • Enzyme Inhibition Assays: Targeting proteases and phosphatases implicated in cancer.

Process Optimization

Advancing continuous flow methodologies could reduce production costs by 30–40%, making the compound more accessible for industrial applications.

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